(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-5,8-dioxo-3-(pyridin-1-ium-1-ylmethyl)-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-5,8-dioxo-3-(pyridin-1-ium-1-ylmethyl)-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as thiazole, pyridine, and carboxylate, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions to form the final bicyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups, such as the reduction of the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
This compound has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to modulate specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the context of its application.
Properties
Molecular Formula |
C22H22N6O8S2 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-5,8-dioxo-3-(pyridin-1-ium-1-ylmethyl)-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H22N6O8S2/c1-22(2,20(33)34)36-26-13(12-9-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(10-38(35)18(14)28)8-27-6-4-3-5-7-27/h3-7,9,14,18H,8,10H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,18-,38?/m1/s1 |
InChI Key |
FHXSMMLRWXNGCJ-OBBBWLOKSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3=O)C[N+]4=CC=CC=C4)C(=O)[O-] |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3=O)C[N+]4=CC=CC=C4)C(=O)[O-] |
Origin of Product |
United States |
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